DL-Cystine-d4

Description

BenchChem offers high-quality DL-Cystine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Cystine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

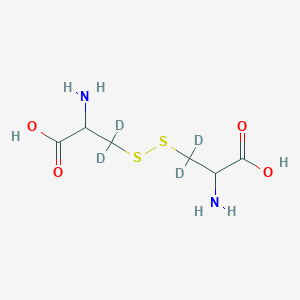

IUPAC Name |

2-amino-3-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-3,3-dideuteriopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-LNLMKGTHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108641-83-4 |

Source

|

| Record name | DL-CYSTINE-3,3,3',3'-D4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DL-Cystine-d4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the core principles, applications, and methodologies related to DL-Cystine-d4 for researchers, scientists, and drug development professionals.

Introduction

DL-Cystine-d4 is the deuterium-labeled form of DL-Cystine, a racemic mixture of the D- and L-isomers of the amino acid cystine.[1][2][3] Cystine is the oxidized dimer of cysteine and plays a crucial role in protein structure and various metabolic processes. The incorporation of four deuterium atoms into the molecule makes DL-Cystine-d4 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. Its primary utility lies in its application as an internal standard for the precise quantification of endogenous cystine in complex biological matrices.[1][2][3] This technical guide provides a comprehensive overview of DL-Cystine-d4, including its chemical properties, a general overview of its synthesis, and detailed experimental protocols for its use in quantitative analysis.

Physicochemical Properties and Data

DL-Cystine-d4 is chemically similar to its unlabeled counterpart but possesses a higher molecular weight due to the presence of deuterium. This mass difference is the key to its utility in isotope dilution mass spectrometry.

| Property | Value | Reference |

| Formal Name | Cystine-3,3,3′,3′-d4 | [1] |

| CAS Number | 108641-83-4 | [1] |

| Molecular Formula | C6H8D4N2O4S2 | [1] |

| Molecular Weight | 244.3 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d4) | [1] |

| Solubility | Soluble in 1N HCl, slightly soluble in water. | [1][3] |

| Storage | Store at room temperature. | [2] |

| Stability | ≥ 4 years | [2] |

Synthesis of Deuterated Amino Acids: A General Overview

The synthesis of deuterated amino acids like DL-Cystine-d4 involves the replacement of hydrogen atoms with deuterium. While specific, proprietary methods are used for commercial production, several general strategies for deuterium labeling of organic molecules are employed in chemical synthesis.[] These methods primarily include chemical synthesis and biosynthesis.[]

Common chemical synthesis approaches for introducing deuterium include:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons in the target molecule with deuterium atoms from a deuterated solvent, such as heavy water (D2O), often in the presence of a catalyst.[] For amino acids, transition metal catalysts like palladium can be used to achieve site-selective H/D exchange.[1]

-

Reductive Deuteration: This involves the reduction of functional groups, such as carbonyls or alkenes, using deuterated reagents like sodium borodeuteride (NaBD4) or deuterium gas (D2) with a catalyst.

-

Stepwise Synthesis: This approach builds the molecule from smaller, already deuterated starting materials. While offering precise control over the labeling position, this method can be more complex and time-consuming.

Application in Quantitative Analysis: Use as an Internal Standard

The most significant application of DL-Cystine-d4 is as an internal standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).[5] In this method, a known amount of the stable isotope-labeled (SIL) internal standard is added to a sample at the beginning of the analytical process.[2] Because the SIL internal standard is chemically almost identical to the analyte (endogenous cystine), it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer.[3][5] By measuring the ratio of the signal from the analyte to the signal from the SIL internal standard, accurate and precise quantification can be achieved, as this ratio corrects for any sample loss or matrix effects.[3][6]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of cystine in a biological matrix using DL-Cystine-d4 as an internal standard.

Caption: A flowchart illustrating the key steps in the quantitative analysis of cystine using DL-Cystine-d4 as an internal standard.

Detailed Experimental Protocol: Quantification of Cystine in Plasma

The following protocol is adapted from a study on the quantitative determination of D4-cystine in mice using LC-MS/MS.[1][][7] This method can be adapted for the quantification of endogenous cystine using DL-Cystine-d4 as an internal standard.

Preparation of Stock Solutions and Standards

-

Stock Solutions: Separately dissolve 10 mg of cystine and DL-Cystine-d4 in 1 mL of 0.1 M HCl to create 10 mg/mL stock solutions.[1]

-

Working Solutions: Dilute the stock solutions with 0.1 M HCl to create a series of working solutions for calibration standards and quality control (QC) samples.[1]

-

Calibration Standards: Prepare calibration standards by spiking blank plasma with the cystine working solutions to achieve a concentration range of, for example, 5 to 5000 ng/mL.[1][][7]

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.[1]

Sample Preparation

-

To 50 µL of plasma sample, calibration standard, or QC sample, add the DL-Cystine-d4 internal standard solution.

-

Add a reducing agent if necessary for the specific assay, followed by a protein precipitation agent (e.g., acetonitrile).

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

LC-MS/MS Conditions

The following are example parameters and should be optimized for the specific instrument and application.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC system or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of cystine from other matrix components |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | AB SCIEX QTRAP 5500 system or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Cystine: e.g., m/z 241.0 -> 152.0; DL-Cystine-d4: e.g., m/z 245.0 -> 156.0 |

Quantitative Data from a Pharmacokinetic Study

The following tables summarize data from a pharmacokinetic study of D4-cystine in mice, which demonstrates the type of quantitative results that can be obtained using this internal standard.[1][][7]

Method Validation Parameters

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL in plasma |

| Calibration Curve Range | 5–5000 ng/mL in plasma |

| Intra- and Inter-day Precision (RSD, %) | < 15% |

| Accuracy (RE, %) | Within ±15% |

Absolute Bioavailability of D4-Cystine in Mice

| Dose (mg/kg) | Absolute Bioavailability (%) |

| 25 | 18.6% |

| 50 | 15.1% |

| 100 | 25.6% |

Logical Relationship Diagram: Bioanalytical Method Validation

The validation of a bioanalytical method using a stable isotope-labeled internal standard follows a structured process to ensure the reliability of the data.

Caption: A diagram illustrating the logical flow of bioanalytical method validation for a quantitative assay.

Conclusion

DL-Cystine-d4 is a critical tool for researchers and drug development professionals requiring accurate and precise quantification of cystine in biological samples. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology for a wide range of applications, including metabolic studies, clinical diagnostics, and pharmacokinetic analysis. The detailed protocols and data presented in this guide offer a solid foundation for the implementation of DL-Cystine-d4 in the laboratory.

References

DL-Cystine-d4: A Technical Guide for Researchers

An in-depth examination of the chemical properties, experimental applications, and metabolic significance of DL-Cystine-d4 for professionals in research and drug development.

DL-Cystine-d4, a deuterated analog of the amino acid cystine, serves as a critical tool in biomedical and pharmaceutical research. Its primary utility lies in its application as an internal standard for the precise quantification of endogenous cystine in various biological matrices through mass spectrometry-based techniques. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its role within key metabolic pathways.

Core Chemical and Physical Properties

DL-Cystine-d4 is synthetically modified to contain four deuterium atoms, which increases its molecular weight without significantly altering its chemical behavior. This isotopic labeling is fundamental to its application in quantitative analysis.

| Property | Value | Citation(s) |

| Chemical Name | Cystine-3,3,3′,3′-d4 | [1][2] |

| Synonyms | DL-Cystine (3,3,3',3'-D4, 98%) | [3][4] |

| Molecular Formula | C₆H₈D₄N₂O₄S₂ | [1][2] |

| Molecular Weight | 244.32 g/mol | [3][5][6] |

| CAS Number | 108641-83-4 | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [2][3][5] |

| Isotopic Purity | ≥99% deuterated forms (d1-d4), 99.8% Isotopic Enrichment | [1][2] |

| Solubility | Soluble in 1N HCl, slightly soluble in water | [1][7] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥ 4 years at -20°C | [1] |

Application in Research

The primary application of DL-Cystine-d4 is as an internal standard in quantitative mass spectrometry.[7][8][9][10] Its known concentration allows for the accurate determination of the concentration of unlabeled cystine in biological samples. This is particularly valuable in metabolomics, proteomics, and pharmacokinetic studies.[3][5][6] DL-Cystine-d4 can also be used as a tracer to investigate the metabolic fate of cystine in various biological systems.[8][11]

Experimental Protocols

A key application of DL-Cystine-d4 is in the quantification of cystine in biological samples, such as plasma, for pharmacokinetic and metabolic studies. The following is a detailed methodology for such an experiment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of D4-Cystine in Mouse Plasma using LC-MS/MS

This protocol is adapted from a study on the pharmacokinetics and bioavailability of D4-cystine in mice.[12][13][14]

1. Preparation of Solutions:

-

Stock Solutions: Separately dissolve 10 mg of cystine, D4-cystine, and an internal standard (e.g., ¹⁵N₂-cystine) in 1 mL of 0.1 M HCl. These stock solutions are stable at 4°C for at least three weeks.[12]

-

N-ethylmaleimide (NEM) Solution: Dissolve 300 mg of NEM in 50 mL of deionized water. NEM is used to prevent the interference of cysteine.[12]

-

Calibration Standards: Prepare a series of working solutions of D4-cystine by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 5 ng/mL to 5000 ng/mL.[12]

-

Quality Control (QC) Samples: Prepare QC samples by spiking blank mouse plasma with D4-cystine to final concentrations representing low, medium, and high points of the calibration curve (e.g., 10, 200, and 4000 ng/mL).[12]

2. Sample Preparation:

-

To 30 μL of plasma sample, add 30 μL of the NEM solution to block free sulfhydryl groups of cysteine.[12]

-

Add 10 μL of the internal standard solution.[12]

-

Add 300 μL of methanol to precipitate proteins.[12]

-

Vortex the mixture for 5 minutes and then centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.[12]

-

Transfer 150 μL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]

-

Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a suitable C18 column for chromatographic separation. The mobile phase can consist of a gradient of water and acetonitrile with a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for D4-cystine and the internal standard.

4. Pharmacokinetic and Bioavailability Assessment:

-

Administer D4-cystine to mice via intravenous injection and oral gavage at various doses (e.g., 25, 50, and 100 mg/kg).[12][13]

-

Collect blood samples at multiple time points after administration.[12]

-

Process the plasma samples and analyze them using the developed LC-MS/MS method.

-

The pharmacokinetic parameters, including Cmax, Tmax, and AUC, can be calculated to determine the absolute bioavailability of cystine.[12][13]

Metabolic Significance and Signaling Pathways

Cystine is the oxidized, dimeric form of the amino acid cysteine. It plays a pivotal role in cellular redox homeostasis, primarily as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[10][15] The uptake of extracellular cystine and its subsequent reduction to cysteine is a critical step for maintaining the intracellular pool of cysteine.

Cystine Uptake and Glutathione Synthesis Pathway

The following diagram illustrates the pathway from extracellular cystine uptake to the synthesis of glutathione.

Caption: Cystine uptake and its conversion to glutathione.

Experimental Workflow for Metabolic Tracing

DL-Cystine-d4 can be used as a tracer to follow the metabolic fate of cystine. The workflow for such an experiment is outlined below.

Caption: Workflow for metabolic tracing using DL-Cystine-d4.

By tracking the incorporation of the deuterium label into downstream metabolites such as cysteine, glutathione, and taurine, researchers can quantify the flux through these critical pathways. This information is invaluable for understanding cellular metabolism in both normal and disease states, and for evaluating the mechanism of action of drugs that target these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. support.waters.com [support.waters.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of DL-Cystine-d4

This technical guide provides a comprehensive overview of the solubility of DL-Cystine-d4, a deuterated form of the amino acid cystine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. Given the limited availability of direct solubility data for DL-Cystine-d4, this guide incorporates data from its non-deuterated counterparts, DL-Cystine and L-Cystine, to provide reliable estimates.

Core Concepts in Solubility

Solubility is a critical physicochemical property that dictates the suitability of a compound for various experimental and formulation contexts. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For isotopically labeled standards like DL-Cystine-d4, understanding solubility is paramount for the preparation of accurate stock solutions and calibration standards used in mass spectrometry-based quantification assays.

The solubility of amino acids such as cystine is significantly influenced by factors including pH, temperature, and the polarity of the solvent. As zwitterionic molecules, their net charge changes with pH, impacting their interaction with solvent molecules.

Quantitative Solubility Data

Precise quantitative solubility data for DL-Cystine-d4 is not extensively documented in publicly available literature. However, the solubility of the non-deuterated forms, DL-Cystine and L-Cystine, serves as a close proxy due to the negligible impact of deuterium substitution on this physical property. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Form | Solubility | Temperature | Notes |

| Water | DL-Cystine | 10 mg/mL | 60°C | Requires adjustment to pH 12 with 1M NaOH, ultrasonication, and warming.[1] |

| Water | L-Cystine | 0.112 mg/mL | 25°C | Solubility is higher at pH < 2 or pH > 8.[2] |

| 1N HCl | DL-Cystine-d4 | Soluble | Ambient | Qualitative data.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Cystine | 99.68 mg/mL | 40°C | |

| Methanol | Cystine | 4.58 mg/mL | 40°C | |

| Ethanol | L-Cystine | Insoluble | Ambient | Qualitative data. |

| 2-Propanol | Cystine | ~0.22 mg/mL | 40°C | |

| n-Hexane | Cystine | ~0.22 mg/mL | 40°C |

Experimental Protocol: Determination of Equilibrium Solubility by the Saturation Shake-Flask Method

The following protocol provides a standardized method for determining the equilibrium solubility of DL-Cystine-d4 in a solvent of interest.

1. Materials and Equipment:

-

DL-Cystine-d4 (solid)

-

Solvent of interest (e.g., water, DMSO, 0.1 M phosphate buffer)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other quantitative analytical technique.

-

Volumetric flasks and other standard laboratory glassware.

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid DL-Cystine-d4 to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Perform a serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of DL-Cystine-d4.

-

Prepare a calibration curve using standards of known DL-Cystine-d4 concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of DL-Cystine-d4 solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide provides essential information on the solubility of DL-Cystine-d4 for researchers and scientists. While direct quantitative data for the deuterated form is limited, the provided data for its non-deuterated analogues offers a strong basis for experimental design. The detailed experimental protocol and workflow diagram serve as practical resources for the in-house determination of solubility in specific solvents and conditions, ensuring the accurate preparation of standards for quantitative analytical studies.

References

A Technical Guide to DL-Cystine-d4: Isotopic Purity, Enrichment, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Cystine-d4, a deuterated stable isotope-labeled form of the amino acid cystine. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. It covers the essential aspects of isotopic purity and enrichment, methods for their determination, and practical applications, particularly in mass spectrometry-based quantitative analysis.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of DL-Cystine-d4 are critical parameters that ensure its suitability as an internal standard for quantitative assays. Commercially available DL-Cystine-d4 typically exhibits high isotopic enrichment. Below is a summary of key quantitative data.

| Parameter | Typical Value | Method of Determination |

| Chemical Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99.8% | Mass Spectrometry (MS) |

| Deuterated Forms | ≥99% (d1-d4) | Mass Spectrometry (MS) |

| Molecular Formula | C₆H₈D₄N₂O₄S₂ | - |

| Formula Weight | 244.3 g/mol | - |

| CAS Number | 108641-83-4 | - |

Note: The isotopic enrichment value represents the percentage of the molecule that contains deuterium. The distribution of deuterated forms (d1, d2, d3, d4) can vary between batches and manufacturers. For precise quantitative experiments, it is recommended to obtain the certificate of analysis for the specific lot of DL-Cystine-d4 being used.

Experimental Protocols

Determination of Isotopic Purity and Enrichment by Mass Spectrometry

This protocol outlines a general method for determining the isotopic purity and enrichment of DL-Cystine-d4 using high-resolution mass spectrometry (HRMS).

Objective: To determine the relative abundance of the different isotopologues of DL-Cystine-d4 (d0, d1, d2, d3, d4).

Materials:

-

DL-Cystine-d4 sample

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid

-

High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a liquid chromatography system (LC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of DL-Cystine-d4 in a suitable solvent (e.g., 1N HCl, followed by dilution in water).

-

Further dilute the stock solution to a final concentration suitable for MS analysis (e.g., 1 µg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.

-

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Use a suitable chromatographic method to separate DL-Cystine-d4 from any potential impurities. A reverse-phase C18 column is commonly used.

-

Acquire mass spectra in positive ion mode, scanning a mass range that includes the molecular ions of unlabeled cystine and all deuterated forms.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

-

The isotopic enrichment is calculated as the sum of the relative abundances of all deuterated forms (d1 to d4).

-

Use of DL-Cystine-d4 as an Internal Standard for Cystine Quantification by LC-MS/MS

This protocol describes the use of DL-Cystine-d4 as an internal standard for the accurate quantification of endogenous cystine in biological samples.

Objective: To quantify the concentration of cystine in a biological matrix (e.g., plasma, cell lysate) using a stable isotope dilution method with DL-Cystine-d4.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

DL-Cystine-d4 (internal standard)

-

Cystine (for calibration curve)

-

Methanol (for protein precipitation)

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of the sample, add a known amount of DL-Cystine-d4 solution.

-

Perform protein precipitation by adding a sufficient volume of ice-cold methanol (e.g., 3 volumes of methanol to 1 volume of sample).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled cystine into a blank matrix (a sample of the same biological matrix that is free of the analyte).

-

Add the same amount of DL-Cystine-d4 internal standard to each calibration standard as was added to the unknown samples.

-

Process the calibration standards in the same manner as the unknown samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Use a suitable chromatographic method to separate cystine.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled cystine and DL-Cystine-d4 using Multiple Reaction Monitoring (MRM).

-

Example transitions: The exact m/z values will depend on the ionization state and any derivatization, but will be approximately 4 mass units higher for DL-Cystine-d4.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (cystine) and the internal standard (DL-Cystine-d4) in all samples and standards.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of DL-Cystine-d4.

Metabolic Fate of DL-Cystine-d4 in Glutathione Biosynthesis

When used as a tracer, the deuterated cysteine moieties from DL-Cystine-d4 are incorporated into glutathione (GSH). This allows for the study of GSH synthesis and turnover.

Caption: Incorporation of deuterium from DL-Cystine-d4 into glutathione.

An In-Depth Technical Guide to DL-Cystine-d4 Labeling for Researchers and Drug Development Professionals

Introduction

DL-Cystine-d4 is a stable isotope-labeled form of the amino acid cystine, in which four hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard for the precise measurement of endogenous cystine.[1] Its application is critical in various research areas, including pharmacokinetics, metabolomics, and proteomics, where accurate quantification of metabolites is essential. This guide provides a comprehensive overview of DL-Cystine-d4, including its core principles, experimental protocols, and data interpretation, to empower researchers in their scientific endeavors.

Core Principles of DL-Cystine-d4 Labeling

The fundamental principle behind using DL-Cystine-d4 is isotopic dilution mass spectrometry. By introducing a known amount of the labeled standard into a sample, any variations in sample preparation, extraction, and instrument response can be normalized. DL-Cystine-d4 is chemically identical to its unlabeled counterpart, cystine, and therefore exhibits similar behavior during chromatographic separation and ionization. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the endogenous analyte by a mass spectrometer. This allows for the precise quantification of cystine in complex biological matrices.

Chemical and Physical Properties

| Property | Value | Reference |

| Formal Name | Cystine-3,3,3′,3′-d4 | [1] |

| CAS Number | 108641-83-4 | [1] |

| Molecular Formula | C6H8D4N2O4S2 | [1] |

| Molecular Weight | 244.3 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d4) | [1] |

| Solubility | Soluble in 1N HCl, slightly soluble in water | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Applications in Research and Drug Development

The primary application of DL-Cystine-d4 is as an internal standard for the quantification of cystine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] This is particularly crucial in:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of cystine or drugs that affect its metabolism.[2][3]

-

Metabolomics Research: To study the metabolic pathways involving cystine, such as the glutathione synthesis pathway.

-

Clinical Diagnostics: For the accurate measurement of cystine levels in biological fluids to diagnose and monitor diseases like cystinuria.

Experimental Protocols

Quantification of Cystine in Plasma using LC-MS/MS with DL-Cystine-d4 as an Internal Standard

This protocol is adapted from a validated method for the determination of D4-cystine in mouse plasma.[2]

a. Materials and Reagents:

-

DL-Cystine-d4

-

Cystine (for calibration curve)

-

15N2-Cystine (optional, as an alternative internal standard)

-

0.1 M HCl

-

Methanol

-

N-ethylmaleimide (NEM) solution (3 mg/mL in deionized water)

-

HCl-saturated n-butanol

-

0.1% (v/v) formic acid in water

b. Preparation of Stock Solutions and Calibration Standards:

-

Prepare stock solutions of cystine and DL-Cystine-d4 (e.g., 1 mg/mL) in 0.1 M HCl.

-

Prepare a series of working solutions of cystine by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 10 ng/mL to 50 µg/mL.

-

Prepare a working solution of the internal standard (DL-Cystine-d4) at a fixed concentration (e.g., 1 µg/mL) in 0.1 M HCl.

c. Sample Preparation:

-

To 30 µL of plasma sample, add 30 µL of NEM solution to prevent the interference of cysteine.

-

Add 10 µL of the DL-Cystine-d4 internal standard working solution.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 5 minutes and centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Add 200 µL of HCl-saturated n-butanol and incubate at 65°C for 40 minutes for derivatization.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 150 µL of 0.1% (v/v) formic acid.

-

Centrifuge the sample and inject 5 µL into the LC-MS/MS system.

d. LC-MS/MS Conditions:

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cystine (derivatized) | 353.1 | 208.1 |

| DL-Cystine-d4 (derivatized) | 357.1 | 210.1 |

Note: The derivatization with butanol adds a butyl group to the carboxyl groups of cystine, hence the observed m/z values.

Quantification of Cystine in Tissue Homogenates

This protocol is an adaptation for tissue samples.[2]

a. Sample Preparation:

-

Accurately weigh approximately 0.1 g of tissue and homogenize it in 1 mL of deionized water containing 3 mg/mL NEM.

-

Use the tissue homogenate in place of plasma in the sample preparation protocol described above (Section 1c).

b. Calibration Standards for Tissue:

-

Prepare calibration standards by spiking known concentrations of cystine into blank tissue homogenate.

Metabolic Labeling with DL-Cystine-d4 in Cell Culture

This protocol provides a general framework for tracing the metabolic fate of cystine in cultured cells.

a. Materials and Reagents:

-

DL-Cystine-d4

-

Cystine-free cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Methanol (ice-cold, 80%)

b. Cell Culture and Labeling:

-

Culture cells in standard complete medium until they reach the desired confluency.

-

Prepare the "heavy" labeling medium by supplementing the cystine-free medium with DL-Cystine-d4 at a concentration similar to that of cystine in the standard medium. Also add dFBS and other necessary supplements.

-

Wash the cells with sterile PBS to remove the standard medium.

-

Replace the standard medium with the "heavy" labeling medium.

-

Incubate the cells for a desired period to allow for the incorporation of DL-Cystine-d4 into cellular components. The duration will depend on the specific metabolic pathway being investigated.

c. Metabolite Extraction:

-

At the end of the labeling period, place the culture plates on ice and aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each plate to quench metabolic activity and extract metabolites.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed to pellet the cell debris.

-

Transfer the supernatant containing the labeled metabolites to a new tube for LC-MS/MS analysis.

Data Presentation

Quantitative Pharmacokinetic Data of D4-Cystine in Mice [2][3]

| Dose (mg/kg) | Administration Route | Absolute Bioavailability (%) |

| 25 | Intravenous/Intragastric | 18.6 |

| 50 | Intravenous/Intragastric | 15.1 |

| 100 | Intravenous/Intragastric | 25.6 |

LC-MS/MS Method Validation Parameters for D4-Cystine in Plasma [2]

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Calibration Curve Range | 5–5000 ng/mL |

| Precision (RSD, %) | < 15% |

| Accuracy (RE, %) | Within ±15% |

Mandatory Visualizations

Experimental Workflow for Cystine Quantification

Caption: Workflow for quantifying cystine using DL-Cystine-d4 as an internal standard.

Glutathione Synthesis Pathway

Caption: The metabolic pathway of cystine to glutathione.

Conclusion

DL-Cystine-d4 is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of cystine. Its use as an internal standard in LC-MS/MS-based methods allows for robust and reliable data generation in a variety of biological matrices. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of DL-Cystine-d4 in your research. By understanding the core principles and following validated methodologies, scientists can confidently investigate the role of cystine in health and disease, and accelerate the development of new therapeutic interventions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of DL-Cystine-d4: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage of isotopically labeled compounds is paramount to ensuring experimental integrity and the validity of results. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Cystine-d4, a deuterated derivative of the amino acid cystine widely used as an internal standard in mass spectrometry-based quantitative analyses.

This guide synthesizes available data on the stability of DL-Cystine-d4 and its non-deuterated counterpart, L-Cystine, under various conditions. It also outlines potential degradation pathways and provides a logical framework for its handling and storage to maintain its purity and isotopic enrichment.

Recommended Storage and Stability

DL-Cystine-d4 is a stable compound when stored correctly. However, the recommended storage conditions can vary between suppliers, reflecting different considerations for short-term shipping versus long-term storage. To ensure the longest possible shelf life and prevent degradation, it is crucial to adhere to the storage conditions specified by the manufacturer.

Below is a summary of storage recommendations from various suppliers for DL-Cystine-d4 and the closely related L-Cystine.

| Compound | Form | Recommended Storage Temperature | Reported Stability | Key Considerations |

| DL-Cystine-d4 | Solid | -20°C[1] | ≥ 4 years[1] | Ideal for long-term storage to minimize any potential for degradation. |

| DL-Cystine-d4 | Solid | 2-8°C | Not specified | Suitable for short to medium-term storage. |

| DL-Cystine-d4 | Solid | Room Temperature | Not specified | Recommended to be stored away from light and moisture.[2][3] |

| L-Cystine | Solid | -20°C | 3 years | General recommendation for the non-deuterated form. |

| L-Cystine | In Solvent | -80°C / -20°C | 6 months / 1 month | Stability in solution is significantly reduced compared to the solid state. |

Note: While the deuteration in DL-Cystine-d4 is unlikely to significantly alter its fundamental chemical stability under normal storage conditions, it is best practice to follow the manufacturer's specific recommendations. The primary degradation pathways for cystine are expected to be similar for its deuterated analogue.

Potential Degradation Pathways

Cystine, and by extension DL-Cystine-d4, can degrade under certain environmental stressors, including heat, light, and extremes of pH. Understanding these pathways is crucial for preventing the degradation of the compound and ensuring the accuracy of experimental results.

Thermal Degradation

Exposure to high temperatures can induce the degradation of cystine. One of the primary mechanisms is β-elimination of the disulfide bond, which is particularly accelerated at alkaline pH.[4][5] This process can lead to the formation of dehydroalanine, which can then react with other nucleophiles. At very high temperatures (around 170-180°C), the decomposition of solid cystine can produce gaseous products such as ammonia (NH₃), hydrogen sulfide (H₂S), and carbon dioxide (CO₂).[6]

Photodegradation

Cystine is susceptible to degradation upon exposure to ultraviolet (UV) light. Photolysis can lead to the cleavage of both the disulfide (S-S) and carbon-sulfur (C-S) bonds.[2][7] In the presence of photosensitizers like tryptophan or tyrosine, UV-B illumination can lead to the reduction of cystine to cysteine.[7] The primary photoproducts upon direct UV irradiation in aqueous solution are thiyl radicals, which can undergo further reactions.

pH-Dependent Degradation

The stability of cystine is influenced by the pH of its environment. In alkaline solutions, cystine degradation is more pronounced and can lead to the formation of lanthionine and lysinoalanine, especially in the presence of proteins.[8][9][10] Conversely, in acidic solutions, particularly in the absence of oxygen, cysteine (the reduced form of cystine) shows increased stability.[11] For solutions of DL-Cystine-d4, which is often dissolved in acidic media like 0.1 M HCl for analytical purposes, this increased stability in an acidic environment is advantageous.[12]

A simplified diagram illustrating the key degradation pathways of cystine is provided below.

Caption: Key Degradation Pathways of Cystine.

Experimental Protocols for Stability Assessment

Assessing the stability of DL-Cystine-d4 involves subjecting the compound to forced degradation conditions and analyzing the remaining compound and any formed degradants. A typical experimental workflow for a stability study is outlined below.

Caption: Experimental Workflow for a Stability Study.

Key Methodologies

-

Sample Preparation: Stock solutions of DL-Cystine-d4 are typically prepared in 0.1 M HCl due to its limited solubility in neutral aqueous solutions.[12] For forced degradation studies, samples are prepared in various media to test pH stability (e.g., acidic, neutral, and alkaline solutions), and exposed to heat (e.g., in a temperature-controlled oven) and light (e.g., in a photostability chamber).

-

Analytical Method: A stability-indicating analytical method is crucial to separate the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of cystine and its derivatives.[12][13] These methods offer the necessary specificity and sensitivity for accurate quantification.

-

Quantification: The concentration of DL-Cystine-d4 and any identified degradation products are measured over time. The rate of degradation can then be calculated to determine the stability of the compound under the tested conditions.

Logical Workflow for Handling and Storage

To ensure the long-term stability and integrity of DL-Cystine-d4, a systematic approach to its handling and storage is essential. The following diagram outlines a logical workflow for researchers.

Caption: Recommended Handling and Storage Workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal destruction processes in proteins involving cystine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decompositions of Solid Amino Acids in Relation to Their Hydrogen Bonds. I. Kinetic Studies on the Thermal Decomposition of Solid Cystine [jstage.jst.go.jp]

- 7. Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An investigation of the mechanism of alkaline degradation of cystine in intact protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of alkaline degradation of cystine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct analysis of the disulfide content of proteins: methods for monitoring the stability and refolding process of cystine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

Technical Guide: Certificate of Analysis for DL-Cystine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols associated with the certificate of analysis for DL-Cystine-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this stable isotope-labeled compound in their work.

Quantitative Data Summary

The following tables summarize the key quantitative data for DL-Cystine-d4 as compiled from various suppliers. These values represent typical specifications and may vary slightly between batches and suppliers.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | Cystine-3,3,3′,3′-d4 | [1] |

| Molecular Formula | C₆H₈D₄N₂O₄S₂ | [1][2] |

| Molecular Weight | 244.33 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in 1N HCl, slightly soluble in water. | [2][3] |

Table 2: Quality Control Specifications

| Parameter | Specification | Source |

| Chemical Purity (by HPLC) | ≥98.0% | [1][4] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | [2] |

| Specific Isotopic Enrichment | 99.8% | [1] |

Experimental Protocols

The quality and identity of DL-Cystine-d4 are confirmed through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments cited in a typical certificate of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the chemical structure and determining the isotopic enrichment of DL-Cystine-d4. Both proton (¹H) and deuterium (²H) NMR are employed.

2.1.1. ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and assess the degree of deuteration by observing the reduction in signal intensity of the protons at the labeled positions.

-

Sample Preparation: A precisely weighed amount of DL-Cystine-d4 (typically 1-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O with a trace of DCl for solubility). An internal standard with a known concentration may be added for quantitative purposes.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the protons of interest is used to ensure full relaxation and accurate integration.

-

-

Data Analysis: The ¹H NMR spectrum is analyzed for the presence of characteristic signals corresponding to the non-deuterated portions of the molecule. The integral of the residual proton signal at the deuterated position (C3) is compared to the integral of a non-labeled position (e.g., C2 proton) to calculate the percentage of deuteration.

2.1.2. ²H NMR Spectroscopy

-

Objective: To directly observe the deuterium signal and confirm the position of deuteration.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: A higher number of scans is typically required compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.

-

-

Data Analysis: The ²H NMR spectrum should show a signal at the chemical shift corresponding to the C3 position, confirming the site of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic distribution of DL-Cystine-d4. Typically, this is performed using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).

-

Objective: To verify the mass of the deuterated molecule and quantify the relative abundance of different isotopologues (d₀ to d₄).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid) to a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

LC-MS/MS Method:

-

Chromatographic Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical for separating the analyte from any impurities.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan mode is used to acquire the mass spectrum of the eluting compound. The mass range is set to include the expected m/z of the protonated molecule [M+H]⁺.

-

-

Data Analysis: The mass spectrum is analyzed to find the peak corresponding to the [M+H]⁺ ion of DL-Cystine-d4 (expected m/z ≈ 245.0562). The isotopic distribution is examined to determine the percentage of the d₄ species relative to the less-deuterated species (d₀, d₁, d₂, d₃).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of DL-Cystine-d4 by separating it from any non-labeled or other chemical impurities.

-

Objective: To quantify the percentage of the main compound relative to any impurities.

-

Sample Preparation: A known concentration of DL-Cystine-d4 is prepared in the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Method:

-

Chromatographic Column: A reversed-phase C18 column is typically used for amino acid analysis.

-

Mobile Phase: A common mobile phase for underivatized amino acids is an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol). For cystine, a mobile phase of water and acetonitrile with an acid additive like sulfuric acid can be used.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is used as cystine has a weak chromophore.

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to DL-Cystine-d4. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the analytical workflow and a key application of DL-Cystine-d4.

Caption: Quality Control Workflow for DL-Cystine-d4.

Caption: Use of DL-Cystine-d4 as an Internal Standard in LC-MS/MS.

References

The Power of Precision: A Technical Guide to Deuterated Amino Acids in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological and pharmaceutical research, the quest for precision and clarity is paramount. Deuterated amino acids, stable isotope-labeled molecules where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools, offering unparalleled insights into complex biological processes. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, with a focus on their utility in mass spectrometry-based quantitative proteomics, Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology, and as metabolic tracers in drug development and physiological studies. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge to effectively harness the power of these remarkable molecules.

Quantitative Proteomics: Unmasking the Dynamics of the Proteome with SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique that enables the accurate quantification of thousands of proteins in a single experiment.[1][2] The principle of SILAC is elegantly simple: cells are cultured in media containing either the natural ("light") or a heavy, stable isotope-labeled ("heavy") form of an essential amino acid, typically lysine and arginine.[1] As cells grow and divide, they incorporate these amino acids into their proteins. After a sufficient number of cell doublings, the proteome of the "heavy" cell population is isotopically labeled.[3] This allows for the direct comparison of protein abundance between different experimental conditions with high accuracy, as the light and heavy samples are mixed at an early stage, minimizing experimental variability.[1][3]

Key Applications of SILAC:

-

Differential Protein Expression Analysis: Comparing protein levels between healthy and diseased cells, or cells under different treatment conditions.[1]

-

Protein-Protein Interaction Studies: Identifying specific interaction partners by co-immunoprecipitation followed by quantitative mass spectrometry.[1]

-

Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation.[1]

-

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation through pulse-chase experiments.[1]

Experimental Workflow for a Typical SILAC Experiment:

The following diagram illustrates the major steps involved in a SILAC experiment for quantitative proteomics.

Detailed Experimental Protocol: SILAC

1. Cell Culture and Labeling:

-

Select two populations of the same cell line.

-

Culture one population ("light") in a specialized SILAC medium deficient in lysine and arginine, supplemented with normal L-lysine and L-arginine.

-

Culture the second population ("heavy") in the same base medium, but supplemented with stable isotope-labeled L-lysine (e.g., 13C6-Lysine or Deuterated Lysine) and L-arginine (e.g., 13C6,15N4-Arginine).

-

Grow the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome.[3]

2. Experimental Treatment:

-

Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation) while the other serves as a control.

3. Sample Preparation:

-

Harvest both "light" and "heavy" cell populations.

-

Accurately count the cells and mix the two populations in a 1:1 ratio.

-

Lyse the combined cell mixture to extract the proteins.

-

Perform in-solution or in-gel digestion of the protein mixture using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[1]

4. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

5. Data Analysis:

-

Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.

-

The ratio of the intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.

NMR Spectroscopy: Illuminating Protein Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution, providing insights into their function at an atomic level. However, for larger proteins (>25 kDa), NMR spectra can become overly complex and suffer from signal broadening, making analysis challenging. Deuteration of proteins, where non-exchangeable protons are replaced with deuterium, is a crucial strategy to overcome these limitations.[4]

Advantages of Deuteration in Protein NMR:

-

Reduced Spectral Complexity: Simplifies crowded spectra by removing a large number of proton signals.[5]

-

Slower Transverse Relaxation: Reduces signal broadening for larger proteins, leading to sharper peaks and improved resolution.[4]

-

Access to Larger Proteins: Enables the study of higher molecular weight proteins and protein complexes that would otherwise be intractable by NMR.[1]

Experimental Workflow for NMR Analysis of a Deuterated Protein:

The following diagram outlines the key stages in determining the structure of a deuterated protein using NMR spectroscopy.

Detailed Experimental Protocol: Production and NMR Analysis of a Deuterated Protein

1. Protein Expression in Deuterated Media:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.

-

Grow a starter culture in standard LB medium.

-

Gradually adapt the cells to a minimal medium prepared with increasing concentrations of deuterium oxide (D2O), typically starting from 50% D2O and progressing to >95% D2O.[1] This gradual adaptation is crucial for cell viability.

-

Induce protein expression (e.g., with IPTG) once the culture reaches an appropriate optical density in the high-deuterium medium.

-

For selective protonation of certain amino acids in a deuterated background, supplement the D2O medium with the desired protonated amino acids.

2. Protein Purification:

-

Harvest the cells and purify the deuterated protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

3. NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer, which should also be prepared with D2O to maintain the deuterated state of exchangeable protons.

-

Concentrate the protein to a final concentration typically in the range of 0.1 to 1 mM.[6]

4. NMR Data Acquisition:

-

Acquire a series of multidimensional NMR experiments (e.g., 2D 1H-15N HSQC, 3D triple-resonance experiments for backbone assignment, and 3D/4D NOESY experiments for distance restraints) on a high-field NMR spectrometer.[6]

5. NMR Data Processing and Structure Calculation:

-

Process the raw NMR data using software such as NMRPipe.

-

Perform resonance assignment to assign specific peaks in the spectra to individual atoms in the protein sequence.[7]

-

Extract structural restraints, primarily Nuclear Overhauser Effect (NOE) distance restraints, from the NOESY spectra.

-

Use computational software (e.g., CYANA, Xplor-NIH) to calculate and refine a three-dimensional model of the protein that is consistent with the experimental restraints.

-

Validate the final protein structure using various quality assessment tools.

Metabolic Tracing: Following the Fate of Molecules in Vivo

Deuterated amino acids are invaluable tools for tracing metabolic pathways and understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs and nutrients in vivo.[8][9][10] By introducing a deuterated compound, researchers can follow its journey through the body and identify its metabolic products using mass spectrometry.[8] This approach provides crucial information for drug development, nutritional science, and the study of metabolic diseases.

Key Applications in Metabolic Tracing:

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Determining the metabolic fate of a drug, identifying its metabolites, and quantifying its rate of clearance.[11][12]

-

Metabolic Flux Analysis: Quantifying the rate of flow of metabolites through a particular metabolic pathway.[13]

-

Protein Synthesis and Breakdown Rates: Measuring the dynamic turnover of specific proteins in tissues.[14][15][16]

-

Nutrient Utilization: Tracing the incorporation of dietary amino acids into various tissues and metabolic pathways.[9]

Experimental Workflow for a Metabolic Tracing Study:

The following diagram provides a general overview of the workflow for an in vivo metabolic tracing study using deuterated amino acids.

Detailed Experimental Protocol: In Vivo Metabolic Flux Analysis using a Deuterated Amino Acid Tracer

1. Tracer Administration:

-

Administer a known amount of the deuterated amino acid tracer to the subject (e.g., animal model or human volunteer) via a suitable route (e.g., intravenous infusion, oral gavage).[9] The choice of tracer and administration route depends on the specific metabolic pathway being investigated.

2. Sample Collection:

-

Collect biological samples (e.g., blood, plasma, urine, tissue biopsies) at specific time points after tracer administration. The timing and frequency of sample collection are critical for accurately capturing the dynamics of the metabolic process.[8]

3. Metabolite Extraction:

-

Process the collected samples to extract the metabolites of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

4. LC-MS/MS Analysis:

-

Analyze the extracts using LC-MS/MS to separate and detect the deuterated tracer and its metabolites.

-

Develop a sensitive and specific LC-MS/MS method to quantify the concentrations of the labeled and unlabeled forms of the analyte and its metabolites.

5. Data Analysis and Modeling:

-

Use the concentration-time data to perform pharmacokinetic modeling and calculate key parameters such as clearance, volume of distribution, and half-life.

-

For metabolic flux analysis, use the isotopic enrichment data in mathematical models of the metabolic network to calculate the rates of metabolic reactions.

Data Presentation: Quantitative Insights from Deuterated Amino Acid Applications

The following tables provide examples of quantitative data that can be obtained from research utilizing deuterated amino acids.

Table 1: Comparison of Deuteration Methods for Amino Acids

| Amino Acid | Method | Deuteration Level (%) | Reference |

| Phenylalanine | Pt/C-catalyzed H/D exchange (200°C, 24h) | 80.7 | [17] |

| Histidine | Pt/C-catalyzed H/D exchange (200°C, 24h) | 82.5 | [17] |

| Glycine | Pt/C-catalyzed H/D exchange (200°C, 24h) | 91.0 | [17] |

| Proline Derivatives | NaOEt in EtOD (room temp, 16h) | >95 (α-position) | [18] |

| Alanine Methyl Ester | SxtA AONS biocatalysis in D2O | >99 (α-position) | [19] |

Table 2: Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug (Example: Methadone)

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/kg) | Brain-to-Plasma Ratio | Reference |

| Methadone | 102 ± 21 | 345 ± 65 | 4.7 ± 0.8 | 2.05 ± 0.62 | [20] |

| d9-Methadone | 448 ± 98 | 1965 ± 543 | 0.9 ± 0.3 | 0.35 ± 0.12 | [20] |

Table 3: Protein Turnover Rates in Different Mouse Tissues Measured by Deuterated Amino Acid Labeling

| Tissue | Median Degradation Rate Constant (kdeg, per day) | Reference |

| Liver | 0.162 | [14] |

| Kidney | 0.156 | [14] |

| Heart | 0.059 | [14] |

| Skeletal Muscle | 0.023 | [14] |

Conclusion

Deuterated amino acids are powerful and versatile tools that have revolutionized many areas of biological and pharmaceutical research. From quantifying the entire proteome with SILAC to elucidating the intricate details of protein structure with NMR and tracing the complex web of metabolic pathways in vivo, these stable isotope-labeled molecules provide a level of precision and insight that was previously unattainable. The detailed protocols, quantitative data, and visual workflows presented in this guide are intended to empower researchers to confidently and effectively integrate deuterated amino acids into their experimental designs, thereby accelerating discovery and innovation in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 6. fiveable.me [fiveable.me]

- 7. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 8. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. liverpool.ac.uk [liverpool.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Accurate Quantitation: An In-depth Technical Guide to the Principle of Using Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the demanding realms of pharmaceutical development and biomedical research, the pursuit of accurate and precise quantitative data is paramount. Mass spectrometry (MS), with its inherent sensitivity and selectivity, stands as a powerful tool for these applications. However, the analytical process, from sample preparation to instrumental analysis, is susceptible to variations that can compromise the integrity of quantitative results. This technical guide provides an in-depth exploration of the principle of using internal standards in mass spectrometry, a fundamental technique to mitigate these variabilities and ensure the reliability of quantitative data.

The Rationale for Internal Standards in Mass Spectrometry

The core principle of using an internal standard (IS) is to introduce a known amount of a reference compound to all samples, calibration standards, and quality controls at the earliest possible stage of the analytical workflow.[1] This standard acts as a chemical and physical surrogate for the analyte of interest. By monitoring the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively normalized.[2][3]

Several factors can introduce variability into a mass spectrometry-based quantitative assay:

-

Sample Preparation: Analyte loss can occur during various steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) due to incomplete extraction, adsorption to surfaces, or degradation.[1]

-

Injection Volume: Minor variations in the volume of sample injected into the chromatograph can lead to proportional changes in the analyte signal.

-

Ionization Efficiency (Matrix Effects): The composition of the sample matrix can significantly influence the ionization efficiency of the analyte in the mass spectrometer's ion source. Co-eluting endogenous compounds can either suppress or enhance the analyte's signal, a phenomenon known as the matrix effect.[1]

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time due to changes in temperature, pressure, or detector sensitivity.

An ideal internal standard will behave identically to the analyte throughout the entire analytical process, experiencing the same losses and the same degree of ion suppression or enhancement.[4] Consequently, the ratio of their signals remains constant, providing a reliable basis for accurate quantification.

Types of Internal Standards

The selection of an appropriate internal standard is a critical step in method development. The two primary types of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analogs.

Stable Isotope-Labeled Internal Standards (SIL-IS)

Often considered the "gold standard," a SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[4][5]

-

Advantages:

-

Near-Identical Physicochemical Properties: SIL-IS exhibit nearly identical chemical and physical properties to the analyte, including polarity, pKa, and ionization efficiency. This ensures they co-elute chromatographically and experience the same matrix effects.

-

High Accuracy and Precision: The close similarity in behavior leads to superior correction for analytical variability, resulting in high accuracy and precision.[6]

-

-

Disadvantages:

-

Availability and Cost: Custom synthesis of SIL-IS can be expensive and time-consuming.

-

Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent interference from the unlabeled analyte.

-

Potential for Isotopic Exchange: Deuterium-labeled standards, in particular, can sometimes exhibit chromatographic shifts or undergo hydrogen-deuterium exchange, which can compromise their effectiveness.[5]

-

Structural Analogs

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled.

-

Advantages:

-

Greater Availability and Lower Cost: Structural analogs are often more readily available and less expensive than SIL-IS.

-

Effective for Some Applications: When a SIL-IS is not feasible, a carefully selected structural analog can still provide adequate correction for variability.

-

-

Disadvantages:

-

Differences in Physicochemical Properties: Even small structural differences can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency compared to the analyte. This can result in incomplete correction for matrix effects and other sources of error.

-

Data Presentation: Quantitative Performance Comparison

The choice of internal standard significantly impacts the quality of quantitative data. The following tables summarize the performance of different internal standard strategies in various analytical methods.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | -3.2 | 8.6 | [6] |

| Kahalalide F | Deuterated IS | Plasma | +0.3 | 7.6 | [6] |

| Everolimus | Analog IS (32-desmethoxyrapamycin) | Whole Blood | -1.7 to +8.1 | 4.3 - 7.2 | [7] |

| Everolimus | Deuterated IS (everolimus-d4) | Whole Blood | -1.7 to +8.1 | 4.3 - 7.2 | [7] |

| Method | Internal Standard | Repeatability (% RSD) | Reference |

| GC-FID analysis of Eugenol | None | 0.48 | [2] |

| GC-FID analysis of Eugenol | Hexadecane (Analog IS) | 0.11 | [2] |

Experimental Protocols

The successful implementation of the internal standard method relies on meticulous and reproducible experimental procedures.

Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the internal standard for addition to samples and calibration standards.

Materials:

-

Internal Standard (SIL-IS or structural analog) of known purity

-

High-purity solvent (e.g., methanol, acetonitrile, or a mixture compatible with the analytical method)

-